molecular formula C12H16 B024969 5-Isopropyl-2,3-dihydro-1H-indene CAS No. 104851-39-0

5-Isopropyl-2,3-dihydro-1H-indene

Cat. No. B024969
M. Wt: 160.25 g/mol
InChI Key: XPQDAIPCBCVWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2,3-dihydro-1H-indene, also known as β-isopropylphenidate (β-IPPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity in recent years due to its potential therapeutic applications and recreational use.

Mechanism Of Action

β-IPPH acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in enhanced cognitive function and improved attention. Additionally, β-IPPH has been shown to have a lower affinity for the serotonin transporter, which may contribute to its lower risk of adverse effects compared to other psychostimulants.

Biochemical And Physiological Effects

β-IPPH has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, leading to enhanced cognitive function and improved attention. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. Additionally, β-IPPH has been shown to have a lower risk of adverse effects compared to other psychostimulants, such as methylphenidate.

Advantages And Limitations For Lab Experiments

β-IPPH has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, it has a lower risk of adverse effects compared to other psychostimulants, which may make it a safer option for animal studies. However, β-IPPH has limitations for lab experiments as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the potential for abuse and addiction should be taken into consideration when using β-IPPH in lab experiments.

Future Directions

For β-IPPH research include its potential as a treatment for depression and anxiety disorders and the development of new synthetic methods.

Synthesis Methods

β-IPPH can be synthesized by reacting isopropylphenidate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields high purity β-IPPH. The synthesis method has been optimized to produce β-IPPH in large quantities, making it readily available for research purposes.

Scientific Research Applications

β-IPPH has been studied extensively for its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). β-IPPH has been shown to improve cognitive function, increase attention, and reduce impulsivity in animal models. Additionally, it has been suggested that β-IPPH may have potential as a treatment for depression and anxiety disorders.

properties

CAS RN

104851-39-0

Product Name

5-Isopropyl-2,3-dihydro-1H-indene

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3

InChI Key

XPQDAIPCBCVWIJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCC2)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CCC2)C=C1

synonyms

1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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